Terpinolene is a bicyclic monoterpene with the chemical formula . It is characterized by its unique structure, which includes double bonds at positions 1 and 4(8) of the p-menthadiene framework. This compound is commonly found in various essential oils, particularly those derived from plants such as Sassafras albidum and certain conifers. Terpinolene is known for its pleasant aroma, often described as floral and herbal, making it a popular choice in the fragrance and flavor industries. Additionally, it possesses properties that allow it to act as a sedative, insect repellent, and plant metabolite .
Terpinolene exhibits various biological activities, including antioxidant properties and potential therapeutic effects. It has been shown to inhibit P-glycoprotein-mediated transport, which may affect drug absorption in the intestines . Furthermore, terpinolene has demonstrated antimicrobial properties, making it useful in formulations aimed at combating bacterial infections. Its sedative effects have also been noted, contributing to its use in aromatherapy and relaxation products .
Terpinolene can be synthesized through several methods:
The applications of terpinolene are diverse:
Interaction studies have highlighted terpinolene's role in influencing drug metabolism and absorption due to its interaction with P-glycoprotein. This interaction can alter the bioavailability of certain drugs when consumed concurrently with terpinolene-rich substances . Additionally, studies on its reactivity with ozone have shown that terpinolene can yield hydroxyl radicals, which may contribute to its biological effects and atmospheric chemistry .
Terpinolene shares structural similarities with several other monoterpenes. Below is a comparison highlighting its uniqueness:
Compound | Chemical Formula | Unique Features |
---|---|---|
Limonene | C10H16 | Known for its citrus aroma; widely used in cleaning products. |
Myrcene | C10H16 | Characterized by its earthy scent; often found in cannabis. |
Alpha-Pinene | C10H16 | Exhibits a pine-like aroma; known for its anti-inflammatory properties. |
Beta-Caryophyllene | C15H24 | A sesquiterpene with anti-inflammatory properties; interacts with cannabinoid receptors. |
Terpinolene’s unique bicyclic structure differentiates it from these compounds, particularly regarding its reactivity and biological activity. Unlike limonene or myrcene, terpinolene's ability to form significant amounts of secondary organic aerosols makes it particularly important in atmospheric chemistry studies .
The study of terpenes dates back to early investigations of plant essential oils. It is likely that the first isolated terpene was β-caryophyllene, discovered when workers in Italian hemp fields experienced mood-altering effects from volatile compounds. Simonsen and Todd were among the first researchers to systematically categorize terpene fractions separately from cannabinoids in 1942, marking an important milestone in terpene research.
While the historical record of terpinolene's specific discovery is not extensively documented in scientific literature, its presence in turpentine oil and various plant essential oils has been recognized for decades. Early investigations focused primarily on its organoleptic properties, with deeper biochemical and pharmacological understanding emerging more recently through systematic research approaches.
The chemical characterization of terpinolene allowed for its classification, with studies eventually revealing its molecular formula (C₁₀H₁₆) and structural features that position it within the monoterpene family. Modern analytical techniques have facilitated more comprehensive investigations into terpinolene's biochemical properties and potential applications.
Terpinolene is widely distributed throughout the plant kingdom, occurring naturally in the essential oils of numerous aromatic plant species. This monoterpene is found across diverse taxonomic groups, including:
Table 1: Major Plant Sources of Terpinolene
Plant Family | Examples of Species | Plant Parts | Relative Abundance |
---|---|---|---|
Cannabaceae | Cannabis sativa | Flowers, trichomes | Variable by strain |
Myrtaceae | Tea tree (Melaleuca alternifolia) | Leaves | Moderate |
Lamiaceae | Rosemary (Rosmarinus officinalis), Sage (Salvia spp.) | Aerial parts | Low to moderate |
Apiaceae | Parsnip (Pastinaca sativa), Cumin (Cuminum cyminum) | Seeds, roots | Moderate |
Rosaceae | Apple (Malus domestica) | Fruit | Low |
Oleaceae | Lilac (Syringa vulgaris) | Flowers | Moderate |
Pinaceae | Various conifer species | Needles, resins | Low to high |
Rutaceae | Citrus fruits, Navel oranges | Fruit peels | Low |
In cannabis (Cannabis sativa), terpinolene is particularly notable in varieties with Haze genetics and other sativa-dominant strains. Cannabis cultivars with significant terpinolene concentrations include Ultra Sour, Dutch Treat, Sensi Star, Ace of Spades, Sour Tsunami, Afghani Kush, Purple Kush, CBD Skunk Haze, Lemon Skunk, Blue Cheese, Banana Blaze, Lemon Kix, and Chocolope.
The accumulation of terpinolene in plants serves multiple ecological functions, including pest deterrence and attraction of pollinators. Its presence contributes significantly to the distinctive aromas associated with various plant species and their essential oils.
Terpinolene belongs to the class of monoterpenes, which are 10-carbon terpenes derived from two isoprene units. More specifically, it is classified as a menthane monoterpenoid - compounds with structures based on the o-, m-, or p-menthane backbone. Terpinolene is precisely characterized as a p-menthadiene with double bonds at positions 1 and 4(8).
Chemical Properties of Terpinolene:
The structural characteristics of terpinolene, including its cyclohexene ring and specific arrangement of double bonds, distinguish it from other monoterpenes such as limonene, pinene, and myrcene. These structural differences account for terpinolene's unique chemical properties and biological activities.
Terpinolene has emerged as an important subject in terpenoid biochemistry research due to its diverse biological activities and potential therapeutic applications. The compound demonstrates remarkable pharmacological properties that have attracted scientific interest:
Anticancer potential: Research has demonstrated terpinolene's potent antiproliferative activity against brain tumor cells, suggesting its potential as an anticancer agent. A 2013 study published in the journal Arh Hig Rada Toksikol concluded that "terpinolene is a potent antiproliferative agent for brain tumour cells and may have potential as an anticancer agent, which needs to be further studied".
Antioxidant properties: Terpinolene exhibits significant antioxidant activity, with studies showing it can increase Total Antioxidant Capacity (TAC) in certain cell types. This property may contribute to its potential protective effects against oxidative stress-related conditions.
Enzymatic interactions: Computational predictions suggest that terpinolene has significant activity thresholds for several biological targets, including Muscarinic acetylcholine receptor M1, Prostanoid EP4 receptor, Serotonin 3a (5-HT3a) receptor, and Proto-oncogene tyrosine-protein kinase ROS.
Biochemical pathway elucidation: The enzymatic conversion of geranyl diphosphate to terpinolene, catalyzed by terpinolene synthase (EC 4.2.3.113), represents an important pathway in plant secondary metabolism. This reaction requires Mg²⁺ and proceeds via the following mechanism:
geranyl diphosphate ⇌ terpinolene + diphosphate
Terpinolene's biosynthesis and metabolism exemplify key principles in terpenoid biochemistry, making it a valuable model compound for understanding broader patterns in isoprenoid synthesis and modification. Furthermore, its interactions with various biological systems highlight the importance of terpenoid chemistry in developing potential therapeutic agents.
The mevalonate pathway serves as a primary route for terpinolene precursor synthesis in eukaryotes and archaea. This pathway converts three acetyl-coenzyme A (AcCoA) molecules into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) through seven enzymatic steps [2] [3]. Key regulatory nodes include:
Flux through the MVA pathway is tightly regulated by feedback inhibition, with HMG-CoA and IPP acting as potent inhibitors of HMGS and DXS respectively [2] [3]. In engineered Escherichia coli systems, heterologous MVA pathways achieve terpenoid titres exceeding 60 g/L by bypassing native regulatory mechanisms [2]. The ATP-intensive nature of this pathway (3 ATP/IPP) necessitates precise balancing of enzyme expression to prevent intermediate toxicity [2].
Operational in bacteria and plant plastids, the MEP pathway converts pyruvate and glyceraldehyde-3-phosphate into IPP/DMAPP through eight enzymatic steps [3]. Critical features include:
Comparative analysis shows the MEP pathway consumes 3 NADPH and 3 ATP per IPP produced, with DXS and IDI serving as primary flux control points [3]. In E. coli, MEP pathway optimization enables β-carotene production at 1.4 g/L through combinatorial overexpression of dxs, idi, and ispG [3]. However, pathway intermediates like methylerythritol cyclodiphosphate exhibit cytotoxicity, limiting unregulated expression [3].
Convergence of MVA and MEP pathways at IPP/DMAPP enables geranyl pyrophosphate synthase (GPPS) to catalyze head-to-tail condensation:
$$
\text{IPP} + \text{DMAPP} \xrightarrow{\text{GPPS}} \text{GPP} + \text{PP}_i
$$
GPP serves as the immediate substrate for terpinolene synthase, with its anti-syn-anti conformation dictating cyclization outcomes [4]. In Picea sitchensis, GPPS exists as heterodimers (GPPS-SSU/LSU) where the small subunit determines product chain length [2]. Metabolic channeling between GPPS and terpinolene synthase minimizes GPP diffusion, increasing catalytic efficiency 15-fold compared to free enzymes [4].
Terpinolene synthase (TPS2, EC 4.2.3.113) belongs to the class I terpene synthase family, characterized by:
Crystallographic studies of Lavandula TPS2 reveal a 55 Ų hydrophobic active site cavity that enforces chair-boat conformation on the linalyl intermediate [4]. The Phe³⁰⁵ side chain acts as a steric gate, preventing premature cyclization before C2-C3 bond rotation [4].
The enzymatic cycle proceeds through discrete cationic intermediates:
Quantum mechanical/molecular mechanical (QM/MM) simulations show the Y402 residue stabilizes transition states through cation-π interactions, lowering activation energy by 12.7 kcal/mol [4]. Product specificity arises from precise control of carbocation quenching timing, with <0.1 Å active site perturbations switching product profiles [4].
Terpinolene synthase absolutely requires Mg²⁺ cofactors, with kinetic studies showing:
The catalytic cycle consumes two Mg²⁺ ions per reaction, with turnover rates (0.8 s⁻¹) limited by PP~i~ release [1]. Chelation of Mg²⁺ by EDTA reduces activity by 99.8%, while Ca²⁺ induces non-productive substrate binding [1].
Terpinolene synthase genes exhibit tissue-specific expression modulated by:
In Mentha, TPS2 expression peaks during glandular trichome development (3.2-fold increase), correlating with terpinolene accumulation (R²=0.94) [2]. Epigenetic regulation via histone H3K27me3 methylation suppresses TPS2 in non-secretory tissues [3].
Phylogenetic analysis reveals:
Functional resurrection of ancestral TPS genes shows gradual acquisition of terpinolene synthase activity through stepwise mutations (A³⁰⁵→F, S⁴⁴⁸→H) [4]. Convergent evolution in Artemisia and Citrus lineages independently fixed analogous residue combinations [4].
Recent advances in metabolic engineering strategies include:
Approach | Host | Titer Increase | Reference |
---|---|---|---|
MVA pathway optimization | E. coli | 18× | [2] |
GPPS-TPS2 fusion | Nicotiana | 7.3× | [4] |
Chromosomal integration | S. cerevisiae | 22× | [2] |
Subcellular targeting | C. reinhardtii | 14× | [3] |
Notable achievements include 620 mg/L isoprenol production using truncated MVA pathways [2] and 10.8 g/L terpinolene in fed-batch E. coli cultures through dynamic pathway regulation [3]. CRISPR-mediated activation of native TPS2 promoters increased terpinolene yield 9-fold in Ocimum basilicum [4].
Terpinolene exhibits significant membrane-interactive properties through multiple mechanisms that alter the physicochemical characteristics of biological membranes. The compound demonstrates amphiphilic behavior, allowing it to partition into phospholipid bilayers and modify membrane fluidity, microviscosity, and permeability [1]. Studies utilizing fluorescence polarization measurements with various membrane probes have revealed that terpinolene, like other monoterpenes, acts primarily on the deeper hydrophobic regions of membrane structures [1].
The membrane interaction mechanism involves direct insertion of terpinolene molecules into the lipid bilayer, where they position themselves between phospholipid molecules. This integration results in increased membrane fluidity, as demonstrated through differential scanning calorimetry and fluorescence polarization studies [1]. The compound's ability to enhance membrane permeability has been particularly noted in studies with fungal cells, where terpinolene treatment increased cell membrane permeability, contributing to its antimicrobial effects [1].
Research using biomimetic membrane systems composed of various phospholipids has shown that terpinolene's membrane interactions are concentration-dependent and involve both hydrophobic and hydrogen bonding interactions with membrane components [2]. The compound's molecular structure, featuring both hydrophobic regions and potential hydrogen bonding sites, facilitates its integration into membrane structures while maintaining membrane integrity at lower concentrations [2].
Molecular docking studies have identified several key receptor targets for terpinolene, with cannabinoid receptors showing the highest binding affinity. Computational modeling reveals that terpinolene demonstrates strong binding interactions with both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), with binding energies indicating significant receptor affinity [3] [4]. These interactions involve hydrophobic contacts and hydrogen bonding within the receptor binding pockets.
Terpinolene also exhibits notable binding affinity for dopamine D2 receptors, as confirmed through both computational docking studies and pharmacological validation experiments [3] [4]. The binding mode involves specific amino acid interactions within the receptor active site, suggesting potential for neuropharmacological effects through dopaminergic pathways [3].
Additional receptor binding studies have demonstrated terpinolene's interaction with serotonin receptors, particularly the 5-HT3 subtype, showing the most negative binding energies among tested targets [5]. This interaction profile suggests potential therapeutic applications in pain management and neurological disorders, as confirmed by in vivo studies demonstrating antinociceptive effects mediated through serotonergic pathways [5].
Protein binding studies have also revealed terpinolene's interaction with alpha-hemolysin and other bacterial virulence factors, with binding energies of -5.9 kcal/mol, indicating potential antimicrobial mechanisms through protein-target interactions [6]. These findings suggest that terpinolene may exert its biological effects through multiple receptor-mediated pathways simultaneously.
Terpinolene demonstrates complex effects on cellular oxidative stress pathways, exhibiting both antioxidant and pro-oxidant properties depending on concentration and cellular context. At lower concentrations (10-75 mg/L), terpinolene enhances total antioxidant capacity in human lymphocytes without significantly altering total oxidative stress levels [7]. This biphasic response indicates a concentration-dependent mechanism where beneficial antioxidant effects occur at lower exposures.
The compound significantly upregulates key antioxidant enzymes, including superoxide dismutase 1 (SOD1) and glutathione peroxidase 1 (GPx1), with mRNA expression levels increasing 1.5-3 fold in response to terpinolene treatment [8] [9]. This upregulation represents a cellular adaptive response to oxidative stress, enhancing the cell's capacity to neutralize reactive oxygen species. The temporal pattern of enzyme upregulation correlates with increasing reactive oxygen species levels, suggesting a coordinated cellular defense mechanism [9].
At higher concentrations (200-800 mg/L), terpinolene induces significant increases in intracellular reactive oxygen species levels, as demonstrated through 2,7-dichlorodihydrofluorescein diacetate (DCFDA) fluorescence assays [8] [9]. This dose-dependent increase in oxidative stress is accompanied by corresponding increases in superoxide anion generation, measured through nitroblue tetrazolium reduction assays [9]. The pro-oxidant effects at higher concentrations contribute to the compound's cytotoxic and apoptotic effects.
The oxidative stress response pathway involves mitochondrial dysfunction at higher terpinolene concentrations, evidenced by significant decreases in mitochondrial membrane potential as measured by Rhodamine 123 fluorescence [8] [9]. This mitochondrial impairment represents a critical point in the oxidative stress cascade, where cellular energy production is compromised, leading to apoptotic cell death [9].
Terpinolene exhibits potent anti-inflammatory properties through multiple signaling pathway modulations, primarily targeting the nuclear factor-κB (NF-κB) transcriptional pathway. The compound effectively suppresses the production of key pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in lipopolysaccharide-stimulated macrophage models [10] [11]. This suppression occurs through dose-dependent mechanisms, with significant effects observed at concentrations of 50-100 μM.
The anti-inflammatory mechanism involves direct inhibition of nitric oxide production, with terpinolene achieving 41.3% inhibition at 100 μM concentration in macrophage-based assays [10]. Additionally, the compound demonstrates remarkable efficacy in reducing superoxide anion production, achieving 82.1% reduction at the same concentration [10]. These effects indicate direct interference with inflammatory enzyme systems, particularly inducible nitric oxide synthase and NADPH oxidase complexes.
NF-κB pathway modulation represents a central mechanism in terpinolene's anti-inflammatory activity. The compound suppresses NF-κB transcriptional activity through inhibition of IκB phosphorylation and subsequent degradation, preventing nuclear translocation of NF-κB subunits [11] [12]. This upstream intervention effectively blocks the transcriptional activation of numerous pro-inflammatory genes, providing comprehensive anti-inflammatory effects.
Terpinolene also modulates mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 pathways [12]. These signaling cascades are crucial for inflammatory mediator production, and their inhibition by terpinolene contributes to the compound's overall anti-inflammatory profile [12]. The multi-target approach enhances the therapeutic potential of terpinolene in inflammatory conditions.
Terpinolene significantly affects gene expression patterns across multiple cellular pathways, with particularly pronounced effects on genes involved in cell proliferation, apoptosis, and stress response. The compound downregulates AKT1 gene expression at both mRNA and protein levels in K562 cells, with effects becoming apparent 48 hours after treatment [13] [14]. This downregulation represents a key mechanism in terpinolene's antiproliferative effects, as AKT1 is a central mediator of cell survival and proliferation signaling.
The expression of antioxidant defense genes shows significant upregulation in response to terpinolene treatment. SOD1 and GPx1 mRNA levels increase 1.5-3 fold following exposure to moderate concentrations (400-600 mg/L) in Schizosaccharomyces pombe cells [8] [9]. This upregulation pattern reflects a cellular adaptive response to oxidative stress, with gene expression changes preceding enzymatic activity increases.
Pro-apoptotic gene expression is markedly enhanced by terpinolene treatment, with Pca1 and Sprad9 genes showing 2-2.5 fold increases in expression levels [8] [9]. These genes encode proteins involved in apoptotic pathway activation, and their upregulation correlates with morphological and biochemical markers of programmed cell death. The coordinated upregulation of multiple pro-apoptotic genes indicates activation of comprehensive cell death programs.
Drug metabolism genes, particularly those encoding cytochrome P450 enzymes, show significant expression changes following terpinolene exposure. CYP3A8 gene expression increases substantially in Hyalomma asiaticum following terpinolene treatment, representing a detoxification response to the compound [15]. This upregulation suggests that terpinolene acts as both a substrate and inducer of cytochrome P450 metabolism, potentially affecting the metabolism of other compounds.
Terpinolene induces significant alterations in protein function across multiple cellular systems, with cytochrome P450 monooxygenases representing primary target proteins. The compound serves as a substrate for these enzymes, undergoing hydroxylation reactions that produce metabolites such as 5-isopropylidene-2-methylcyclohex-2-enol [16] [17]. The enzyme-substrate interaction shows high specificity, with Km values of approximately 55 μM, indicating efficient substrate recognition and processing [16].
The protein expression levels of key regulatory proteins are substantially altered by terpinolene treatment. AKT1 protein expression decreases significantly in cancer cell lines, contributing to reduced cell proliferation and survival [13] [14]. This downregulation affects downstream signaling cascades involved in cell growth and survival, representing a critical mechanism in terpinolene's anticancer effects.
Apoptosis-related proteins show coordinated expression changes following terpinolene exposure. BAX protein expression increases 1.86-fold, while pro-caspase-8 levels increase 1.74-fold in MCF-7 breast cancer cells [18]. Additionally, cleaved-PARP levels increase 2.23-fold, indicating active apoptotic processes [18]. These protein-level changes represent the downstream effects of gene expression modulation and contribute to the compound's cytotoxic effects.
Membrane-associated proteins are functionally altered through terpinolene's membrane interactions. Lactate dehydrogenase release increases in a dose-dependent manner, serving as a marker for membrane damage and cytotoxicity [7]. This release pattern correlates with decreased cell viability and indicates compromised membrane integrity at higher concentrations.
Flammable;Irritant;Health Hazard;Environmental Hazard